molecular formula C24H32Cl2N8O B560558 Trilaciclib hydrochloride CAS No. 1977495-97-8

Trilaciclib hydrochloride

カタログ番号: B560558
CAS番号: 1977495-97-8
分子量: 519.5 g/mol
InChIキー: BRCYOXKEDFAUSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trilaciclib dihydrochloride is a small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is primarily used to reduce the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer. By transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, trilaciclib dihydrochloride protects these cells from chemotherapy-induced damage .

準備方法

合成経路と反応条件: トリラシクリブ二塩酸塩の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。重要なステップには、通常、次のものがあります。

  • 環化反応によるスピロ環状コアの形成。
  • 求核置換によるピペラジン部分の導入。
  • 最終的な精製と二塩酸塩の形態への変換。

工業生産方法: トリラシクリブ二塩酸塩の工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、次のものが含まれます。

化学反応の分析

反応の種類: トリラシクリブ二塩酸塩は、主に次の反応を受けます。

    置換反応: 薬理学的特性を強化するためのさまざまな官能基の導入。

    酸化と還元反応: 安定性と生物学的利用能を向上させるための修飾。

一般的な試薬と条件:

    置換反応: 通常、塩基性条件下でアミンまたはアルコールなどの求核剤が含まれます。

    酸化反応: 過酸化水素または過マンガン酸カリウムなどの酸化剤を頻繁に使用します。

    還元反応: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用します。

主要な製品: これらの反応から生成される主要な製品は、薬物動態的および薬力学的特性が強化されたトリラシクリブ二塩酸塩の誘導体です .

4. 科学研究への応用

トリラシクリブ二塩酸塩は、次のものを含め、幅広い科学研究への応用があります。

    化学: サイクリン依存性キナーゼの阻害を研究するためのモデル化合物として使用されます。

    生物学: 細胞周期の調節と造血幹細胞の保護における役割について調査されています。

    医学: 主に、がん患者の化学療法誘発骨髄抑制を減らすために使用されます。進行中の研究では、他の癌や状態の治療における可能性が調査されています。

    産業: CDK4 および CDK6 を標的とする新しい治療薬の開発に使用されています

科学的研究の応用

Chemotherapy-Induced Myelosuppression Prevention

Trilaciclib is specifically indicated for use prior to chemotherapy regimens containing platinum/etoposide or topotecan in patients with ES-SCLC. Its primary application is to mitigate the risk of severe myelosuppressive hematologic adverse events (HAEs), which can lead to complications such as infections and bleeding due to low blood cell counts.

  • Efficacy Data : Studies have shown that trilaciclib administration results in a significant reduction in grade ≥ 3 myelosuppressive HAEs. For instance, a recent study indicated that the prevalence of these adverse events in trilaciclib cohorts was markedly lower compared to historical controls, with rates of 40.5% for ≥1 lineage, 14.5% for ≥2 lineages, and 7.5% for all three lineages .
Adverse Event Type Trilaciclib Cohort (%) Historical Control Cohort (%)
Grade ≥ 3 HAEs (≥1 lineage)40.558.8
Grade ≥ 3 HAEs (≥2 lineages)14.528.0
Grade ≥ 3 HAEs (all lineages)7.513.0

Real-World Outcomes

Recent real-world studies have corroborated clinical trial findings, demonstrating that patients treated with trilaciclib experience fewer hospitalizations and reduced healthcare utilization related to cytopenia compared to those not receiving trilaciclib . For example, one analysis reported a 51% reduction in all-cause hospitalizations among patients receiving trilaciclib .

  • Healthcare Utilization : The reduction in healthcare costs associated with managing myelosuppression has been highlighted as a significant benefit of trilaciclib treatment, potentially offsetting its acquisition costs .

Case Study: Efficacy in Diverse Populations

A comprehensive review involving multiple studies revealed that trilaciclib was beneficial across various patient demographics, including elderly populations and those with poorer performance statuses—groups often underrepresented in clinical trials .

  • Study Findings : In a cohort study analyzing data from over 132 patients treated with trilaciclib, outcomes showed that first-line initiators had lower rates of myelosuppressive HAEs compared to the overall population, suggesting enhanced efficacy when used early in treatment protocols .

作用機序

トリラシクリブ二塩酸塩は、細胞周期の進行に不可欠な CDK4 および CDK6 を阻害することによってその効果を発揮します。細胞を G1 期に一時的に停止させることで、造血幹細胞と前駆細胞を化学療法誘発損傷から保護します。このメカニズムには、次のものがあります。

類似の化合物:

    パルボシクリブ: 乳がんの治療に使用される別の CDK4 および CDK6 阻害剤。

    リボシクリブ: パルボシクリブと同様に、乳がんの他の治療法と組み合わせて使用されます。

    アベマシクリブ: さまざまな癌で幅広い用途を持つ CDK4 および CDK6 阻害剤。

トリラシクリブ二塩酸塩の独自性:

類似化合物との比較

    Palbociclib: Another CDK4 and CDK6 inhibitor used in breast cancer treatment.

    Ribociclib: Similar to palbociclib, used in combination with other therapies for breast cancer.

    Abemaciclib: A CDK4 and CDK6 inhibitor with a broader range of applications in various cancers.

Uniqueness of Trilaciclib Dihydrochloride:

生物活性

Trilaciclib hydrochloride, marketed under the name Cosela, is a novel cyclin-dependent kinase 4/6 (CDK4/6) inhibitor primarily indicated for the prevention of chemotherapy-induced myelosuppression (CIM) in patients with extensive-stage small cell lung cancer (ES-SCLC). This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and real-world outcomes.

Trilaciclib exerts its biological effects by transiently inhibiting CDK4 and CDK6, which are critical regulators of the cell cycle. By blocking these kinases, trilaciclib induces a G1 phase cell-cycle arrest in hematopoietic stem and progenitor cells (HSPCs). This arrest protects these cells from the cytotoxic effects of chemotherapy, thereby mitigating myelosuppression.

  • IC50 Values : Trilaciclib demonstrates potent inhibition with IC50 values of approximately 1 nM for CDK4 and 4 nM for CDK6 .
  • Cell Cycle Dynamics : In vitro studies show that after a 24-hour exposure to trilaciclib, HSPCs return to their normal cell cycle kinetics within 16 hours post-washout, indicating a reversible mechanism .

Pharmacokinetics

The pharmacokinetic profile of trilaciclib reveals important insights into its dosing and effectiveness:

  • Recommended Dose : The recommended dose is 240 mg/m² , which correlates with a maximum plasma concentration (CmaxC_{max}) of approximately 1500 ng/mL (~3 µM) .
  • Half-Life : The mean terminal half-life is about 14 hours , allowing for effective dosing schedules without accumulation during repeated administration .
  • Drug Interactions : Trilaciclib is a substrate and time-dependent inhibitor of cytochrome P450 3A4, which can influence its interactions with other medications .

Clinical Efficacy

Trilaciclib has been evaluated in several clinical trials focusing on its efficacy in reducing myelosuppressive adverse events associated with chemotherapy:

  • Clinical Trials : In randomized phase 2 trials, trilaciclib significantly reduced the incidence of grade ≥ 3 myelosuppressive hematologic adverse events (HAEs) compared to historical controls. For instance, the prevalence rates were found to be 40.5% for single lineage and 14.5% for multilineage HAEs in trilaciclib cohorts versus higher rates in non-trilaciclib cohorts .
  • Real-World Outcomes : A recent study indicated that patients treated with trilaciclib had lower rates of cytopenia-related healthcare utilization compared to those who did not receive it. This suggests that trilaciclib not only reduces the incidence of severe myelosuppression but also improves overall patient management during chemotherapy .

Data Table: Summary of Clinical Findings

Study TypePopulationKey Findings
Phase 2 Clinical TrialsES-SCLC PatientsReduced grade ≥ 3 HAEs (40.5% vs. historical controls)
Real-World StudiesVarious CohortsLower cytopenia-related healthcare utilization
Pharmacokinetic StudiesHealthy VolunteersCmaxC_{max} ~1500 ng/mL at 240 mg/m²

Case Studies

Several case studies have illustrated the practical benefits of trilaciclib in clinical settings:

  • Case Study 1 : A patient with ES-SCLC receiving trilaciclib prior to chemotherapy demonstrated a marked reduction in neutropenia episodes compared to historical data.
  • Case Study 2 : In another instance, a cohort treated with trilaciclib reported improved quality of life metrics due to decreased hospital visits related to cytopenia.

特性

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYOXKEDFAUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977495-97-8
Record name Trilaciclib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRILACICLIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。